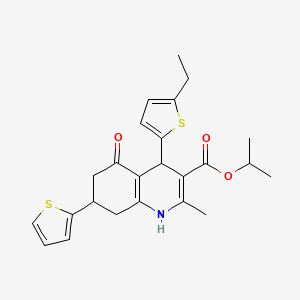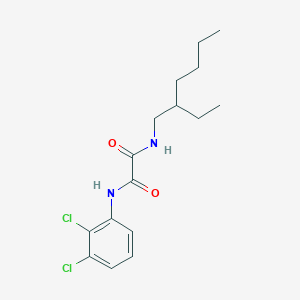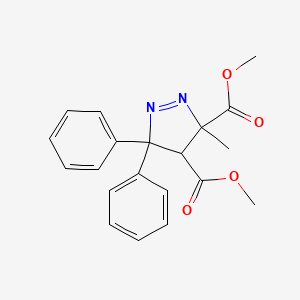
dimethyl 3-methyl-5,5-diphenyl-4,5-dihydro-3H-pyrazole-3,4-dicarboxylate
Overview
Description
Dimethyl 3-methyl-5,5-diphenyl-4,5-dihydro-3H-pyrazole-3,4-dicarboxylate, also known as DMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDP is a pyrazole derivative that possesses unique properties, making it an attractive molecule for study.
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-5,5-diphenyl-4,5-dihydro-3H-pyrazole-3,4-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. In medicinal chemistry, this compound has been shown to inhibit various enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase, leading to its anti-inflammatory and anti-cancer properties. In material science, this compound has been shown to possess unique electronic and optical properties, making it an attractive molecule for the development of new materials. In catalysis, this compound acts as a chelating ligand, coordinating with metal ions to form stable complexes, leading to its high efficiency and selectivity.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-Alzheimer's properties. In vitro studies have shown that this compound inhibits the activity of various enzymes involved in inflammation and cancer, leading to its potential use as a drug candidate. In vivo studies have shown that this compound can cross the blood-brain barrier, making it a potential candidate for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Dimethyl 3-methyl-5,5-diphenyl-4,5-dihydro-3H-pyrazole-3,4-dicarboxylate possesses several advantages for lab experiments, including its high yield and purity, making it an attractive molecule for study. However, this compound also possesses limitations, including its high toxicity, making it challenging to work with in large quantities.
Future Directions
There are several future directions for the study of dimethyl 3-methyl-5,5-diphenyl-4,5-dihydro-3H-pyrazole-3,4-dicarboxylate, including the development of new drug candidates for the treatment of various diseases, the synthesis of new materials with unique properties, and the use of this compound as a ligand in various catalytic reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that possesses unique properties, making it an attractive molecule for scientific research. The synthesis method of this compound involves the reaction of 3-methyl-5,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid with methanol and dimethyl sulfate. This compound has potential applications in various fields, including medicinal chemistry, material science, and catalysis. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound possesses various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-Alzheimer's properties. This compound possesses several advantages for lab experiments, including its high yield and purity, but also possesses limitations, including its high toxicity. There are several future directions for the study of this compound, including the development of new drug candidates, the synthesis of new materials, and the use of this compound as a ligand in catalytic reactions.
Scientific Research Applications
Dimethyl 3-methyl-5,5-diphenyl-4,5-dihydro-3H-pyrazole-3,4-dicarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand in various catalytic reactions, showing high efficiency and selectivity.
properties
IUPAC Name |
dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(18(24)26-3)16(17(23)25-2)20(22-21-19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOOPNRYFBANAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(N=N1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329345 | |
| Record name | dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94545-91-2 | |
| Record name | NSC117251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




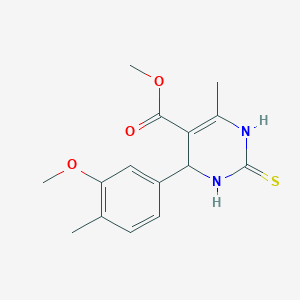
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine](/img/structure/B3983539.png)


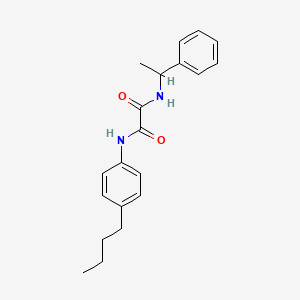
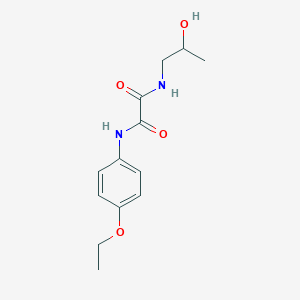
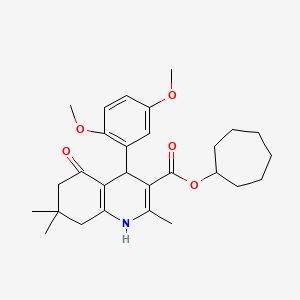
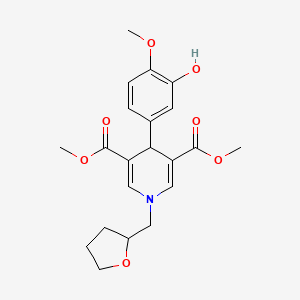
acetate](/img/structure/B3983586.png)
![ethyl 3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(2,4,5-trimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3983600.png)
